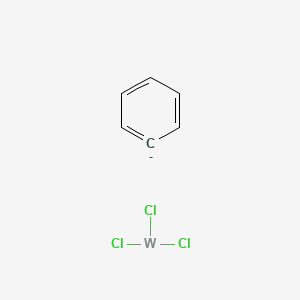

Benzene;trichlorotungsten

Description

Historical Context of Tungsten Arene Complexes

The journey to understanding arene-tungsten complexes is rooted in the foundational discoveries of organometallic chemistry.

The dawn of arene chemistry can be traced back to the mid-20th century. A pivotal moment was the synthesis of bis(benzene)chromium by Ernst Otto Fischer and Walter Hafner in 1955, which is widely considered the first sandwich arene complex. wikipedia.org This discovery spurred extensive research into the organometallic chemistry of Group 6 elements: chromium, molybdenum, and tungsten. rsc.orgresearchgate.netresearchgate.net Early work on molybdenum led to the preparation of compounds like (mesitylene)molybdenum tricarbonyl from molybdenum hexacarbonyl and the corresponding arene. rsc.org Organotungsten chemistry, while sharing similarities with its lighter congeners, is often characterized by the prevalence of higher oxidation states. cmu.edu The initial explorations into these metals laid the crucial groundwork for the synthesis and understanding of more complex systems, including arene-tungsten compounds.

Organotungsten chemistry has evolved significantly, with a particular focus on the activation of otherwise inert organic molecules. cmu.edu The coordination of an arene to a tungsten center can dramatically alter the reactivity of the aromatic ring, making it susceptible to reactions that are not possible with the free arene. This "arene activation" is a key feature of organotungsten chemistry. For instance, the π-basic nature of certain tungsten centers can activate arenes toward hydrogenation and electrophilic addition. cmu.edu A notable example is a unique arene-tungsten complex where benzene (B151609) is coordinated in an η² fashion, which allows it to undergo a Diels-Alder reaction—a transformation for which benzene is typically inert. cmu.edu This demonstrates the profound influence of the tungsten center on the chemical behavior of the arene ligand.

Significance of Arene Ligands in Transition Metal Chemistry and Catalysis

Arene ligands are not merely passive spectators in transition metal complexes; they play a crucial role in determining the physical and chemical properties of the complex. The coordination of an arene to a transition metal can modify the electronic and steric environment of the metal center, which in turn influences the complex's reactivity and catalytic activity. wikipedia.org

The π-system of the arene can engage in both σ-donation to and π-back-donation from the metal, allowing for fine-tuning of the metal's electron density. wikipedia.org This electronic flexibility is vital in catalysis, where the metal center needs to cycle through different oxidation states. Arene complexes have found applications as catalysts or pre-catalysts in a variety of reactions, including hydrogenation, polymerization, and C-H activation. wikipedia.orgcmu.edu For example, certain ruthenium-arene complexes are effective catalysts for C-H activation reactions. cmu.edu In the context of tungsten, arene complexes are relevant to olefin and alkyne metathesis catalysis. cmu.edu The development of efficient and selective catalytic systems is a major driver of research in arene-transition metal chemistry, as it aligns with the principles of green chemistry by enabling more efficient synthetic routes to valuable chemicals.

Overview of Current Research Trends in Arene-Tungsten Trichloride (B1173362) Chemistry

Current research in the domain of arene-tungsten trichloride chemistry is multifaceted, primarily revolving around their synthesis, structural elucidation, and exploration of their catalytic prowess. While comprehensive studies dedicated solely to benzene;trichlorotungsten are not abundant in recent literature, trends can be extrapolated from research on closely related arene-tungsten systems and computational studies.

A significant research thrust lies in the synthesis of novel arene-tungsten complexes . The direct synthesis of (arene)WCl₃ complexes remains a challenge, often due to the difficulty in controlling the oxidation state of tungsten and preventing the formation of more stable tungsten clusters. nih.gov However, innovative synthetic strategies are being explored. One promising method involves the co-condensation of tungsten atoms with cyclohexane, which can lead to the formation of η⁶-benzene tungsten complexes through intramolecular C-H activation processes. rsc.org This suggests a potential pathway for the synthesis of this compound from readily available hydrocarbon precursors.

Another key area of investigation is the catalytic application of these complexes. Low-valent tungsten species, in general, are recognized for their catalytic activity in various organic transformations. While direct catalytic data for this compound is scarce, related arene-tungsten complexes have shown promise. For instance, computational studies on tungsten-containing enzymes that reduce benzoyl-CoA highlight the role of tungsten in activating and transforming the benzene ring. nih.gov This enzymatic insight fuels the exploration of synthetic arene-tungsten complexes as catalysts for reactions involving aromatic substrates. The catalytic potential is often linked to the ability of the tungsten center to cycle between different oxidation states, facilitating substrate activation.

Theoretical and computational studies are playing an increasingly vital role in understanding the structure, bonding, and reactivity of these elusive compounds. researchgate.netrsc.org Density functional theory (DFT) calculations have been employed to predict the gas-phase structures of various tungsten chlorides, including tungsten trichloride (WCl₃). researchgate.netrsc.org These studies provide valuable insights into the preferred geometries and electronic properties of the tungsten center, which are crucial for designing and predicting the behavior of arene-tungsten trichloride complexes. For instance, theoretical models can help in understanding the nature of the interaction between the benzene ring and the WCl₃ fragment, which is fundamental to its stability and reactivity.

Properties

CAS No. |

54161-21-6 |

|---|---|

Molecular Formula |

C6H5Cl3W- |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

benzene;trichlorotungsten |

InChI |

InChI=1S/C6H5.3ClH.W/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+3/p-3 |

InChI Key |

JMDOPABKXQBLPU-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=[C-]C=C1.Cl[W](Cl)Cl |

Origin of Product |

United States |

Structural Elucidation and Bonding Characterization of Benzene;trichlorotungsten Analogues

Coordination Geometries of Tungsten in Arene-Trichloride Systems

The coordination environment around the tungsten center in arene-trichloride systems is a key determinant of their reactivity and physical properties. These systems can adopt monomeric, dimeric, or higher-order oligomeric structures, largely influenced by the nature of the ligands and the reaction conditions.

In monomeric arene-trichlorotungsten complexes, the tungsten atom is typically coordinated to one arene ligand and three chloride ligands. The resulting geometry is often described as a pseudo-octahedral or "piano-stool" arrangement. In this configuration, the arene ligand occupies one face of the octahedron, with the three chloride ligands occupying the remaining three coordination sites. The arene ligand in such complexes is generally considered to be a six-electron donor.

A notable example is the (η⁶-arene)W(CO)₃ complex, which, although not a trichloride (B1173362), provides a foundational understanding of the piano-stool geometry. dcu.ie The photolysis of tungsten hexacarbonyl in the presence of benzene (B151609) can lead to the formation of (η⁶-C₆H₆)W(CO)₃. wikipedia.org This type of complex can catalyze the cyclotrimerization and polymerization of alkynes. wikipedia.org

Arene-trichlorotungsten species have a strong propensity to form dimeric or higher oligomeric structures through bridging chloride ligands. These bridging interactions lead to the formation of a W₂(μ-Cl)₂ core, where two tungsten centers are linked by two chloride atoms. This dimerization is a common feature in the coordination chemistry of tungsten and other early transition metals. mit.eduscispace.com

For instance, the reaction of WCl₆ with organosilicon reductants can lead to the formation of trichlorotungsten(III) species, which can be trapped by arenes and alkynes to form complexes like a triply chloride-bridged ditungsten complex. nih.gov The solid-state structure of [{WCl₃(μ-Cl)(NDipp)}₂] (where Dipp is 2,6-diisopropylphenyl) reveals a chloride-bridged dimeric structure. scispace.com The tungsten atoms in these dimers often exhibit a distorted octahedral geometry, with the bridging chlorides occupying two coordination sites on each metal center. The formation of these dimeric structures can be influenced by the steric and electronic properties of the other ligands present in the coordination sphere. scispace.com

Bridging ligands, particularly chlorides in this context, play a crucial role in mediating electronic communication and metal-metal interactions between the tungsten centers in dimeric and oligomeric structures. acs.orgacs.org The nature of the bridging ligand can significantly influence the distance between the metal centers and the extent of their electronic coupling. acs.orgacs.orgresearchgate.net

In chloride-bridged tungsten dimers, the W-W distance can vary depending on the other ligands attached to the metal. mit.edu While direct metal-metal bonding is not always a prominent feature in these chloride-bridged systems, the bridging ligands facilitate through-bond electronic communication. The presence of bridging ligands can provide thermodynamic stabilization to intermetallic bonding. rsc.org The geometry of the bridging unit, such as the M-L-M angle (where L is the bridging ligand), is a critical parameter that affects the strength of the metal-metal interaction.

Arene Binding Modes (η⁶, η⁴, η²) and Their Structural Implications

The most common binding mode for benzene and its derivatives to a single tungsten center is η⁶, where all six carbon atoms of the arene ring are involved in bonding to the metal. This mode is characteristic of the classic "piano-stool" complexes. However, under certain electronic or steric conditions, lower hapticity modes can be favored. researchgate.net

The η² coordination mode, where only two adjacent carbon atoms of the arene ring are bonded to the tungsten, has been identified in complexes like TpW(NO)(PMe₃)(η²-C₆H₆). wikipedia.org This mode of coordination often leads to a disruption of the aromaticity of the benzene ring. nih.gov The transition between different hapticities, known as a haptotropic shift, can be a low-energy process. researchgate.net The η⁴ binding mode, involving four carbon atoms of the arene, represents an intermediate between the η⁶ and η² extremes and has been observed in certain distorted diene-like complexes. nih.gov

The coordination of a benzene ring to a tungsten center can induce significant changes in its geometry, leading to a loss of planarity and a degree of dearomatization. nih.govu-tokyo.ac.jp The extent of this distortion is directly related to the hapticity of the coordination.

In η⁶-arene complexes, the benzene ring generally retains a high degree of planarity, although slight deviations can occur. However, upon reduction in hapticity to η⁴ or η², the coordinated portion of the ring puckers and the C-C bond lengths within the ring become less uniform, indicating a partial loss of aromatic character. nih.govrsc.org This dearomatization is a key feature of the reactivity of coordinated arenes, making them susceptible to reactions that are not possible for the free, uncoordinated arene. nih.govrsc.orgnih.govnsf.gov For instance, the dihapto-coordination of benzene to a tungsten center enables a double protonation of the bound arene, facilitating subsequent coupling reactions. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to elucidate the structure and bonding in benzene;trichlorotungsten analogues. These methods provide crucial information about the coordination environment of the tungsten atom, the binding mode of the arene ligand, and the electronic properties of the complex. jfn.ac.lkresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the organic ligands in these complexes. researchgate.net The chemical shifts of the protons and carbons of the arene ring can provide insights into the hapticity of its coordination and the degree of electronic communication with the metal center. nih.gov For example, the appearance of a high-field hydride signal in the ¹H NMR spectrum can indicate the presence of an aryl hydride isomer in equilibrium with an η²-arene complex. nih.gov Two-dimensional NMR techniques like COSY, HMQC, and HMBC are also invaluable for establishing connectivity within the molecule. jfn.ac.lk

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly useful for probing the bonding of co-ligands, such as carbonyls, which are often present in related model systems. researchgate.net The stretching frequencies of these ligands are sensitive to the electronic environment of the metal center.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex, confirming its molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the structure and dynamic behavior of tungsten-arene complexes in solution. ¹H and ¹³C NMR provide detailed information about the electronic environment of the arene ring and other ligands attached to the tungsten center.

In studies of η²-benzene tungsten complexes, such as those supported by the {WTp(NO)(L)} fragment (where Tp = tris(pyrazolyl)borate and L is a phosphine (B1218219) ligand), ¹H NMR is crucial for identifying the coordination mode and observing dynamic processes. nih.govnih.govacs.org For instance, the complex WTp(NO)(PMe₃)(η²-benzene) shows distinct resonances in its ¹H NMR spectrum. nih.gov In some cases, an equilibrium between the η²-arene complex and its phenyl hydride isomer can be observed. nih.govnih.govacs.org This is evident from the appearance of a characteristic high-field hydride signal in the ¹H NMR spectrum. For example, the phenyl hydride isomer WTp(NO)(PBu₃)(H)(Ph) displays a hydride doublet at 9.62 ppm with coupling to phosphorus (JPH = 97.3 Hz) and tungsten satellites (JWH = 32.1 Hz). nih.gov

Dynamic NMR techniques, such as spin-saturation transfer experiments, have been used to study fluxional processes like ring-walk and face-flip isomerizations of the coordinated arene. nih.govnih.govacs.org These studies reveal that such isomerizations often proceed through the scission of a C-H bond, highlighting the reactivity of the coordinated benzene ring. nih.gov The presence of electron-withdrawing or electron-donating substituents on the arene ring influences the chemical shifts and the equilibrium between different isomers. nih.govnih.gov

| Complex | Solvent | Temperature (°C) | Key ¹H NMR Signal (ppm) | Assignment | Coupling Constants (Hz) |

|---|---|---|---|---|---|

| WTp(NO)(PMe₃)(η²-benzene) / WTp(NO)(PMe₃)(H)(Ph) | acetone-d₆ | 0 | 9.32 | Hydride (isomer) | JPH = 101 |

| WTp(NO)(PBu₃)(η²-benzene) / WTp(NO)(PBu₃)(H)(Ph) | benzene-d₆ | 25 | 9.62 | Hydride (isomer) | JPH = 97.3, JWH = 32.1 |

| [Methyl Phenyl Sulfone Complex]H | N/A | N/A | 9.03 | Hydride | JPH = 114.9, JWH = 9.3 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy provides a vibrational fingerprint of tungsten-arene complexes, offering valuable information about the bonding within the molecule. The frequencies of specific vibrational modes, particularly those of ligands like carbon monoxide (CO) and nitrosyl (NO), are sensitive to the electronic environment at the metal center.

In tungsten-arene complexes containing nitrosyl ligands, the N-O stretching frequency (νNO) is a useful probe of the electron density on the tungsten atom. nih.gov A lower νNO value indicates a more electron-rich metal center, which results from increased π-backbonding from the metal to the NO ligand's π* orbitals. For example, in a fluorobenzene (B45895) complex of {MoTp(NO)(DMAP)}, the νNO is observed at 1573 cm⁻¹, which is higher than that of the parent benzene complex (1563 cm⁻¹), indicating that the fluorine substituent is inductively withdrawing electron density from the metal center. nih.gov

The IR spectrum of benzene itself shows characteristic peaks for C-H stretching (3100-3000 cm⁻¹) and C=C ring stretching (1600-1450 cm⁻¹). pressbooks.pub Upon coordination to a tungsten fragment, these frequencies can shift, although the changes are often subtle. More diagnostic are the vibrations of the other ligands attached to the tungsten. In hydride-containing analogues, a weak W-H vibrational mode can sometimes be observed. For instance, a mixture of WTp(NO)(PBu₃)(η²-benzene) and its phenyl hydride isomer showed a weak absorption at 1989 cm⁻¹, tentatively assigned to the W-H stretch. nih.gov

| Complex/Fragment | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| {MoTp(NO)(DMAP)}(η²-fluorobenzene) | ν(NO) | 1573 | nih.gov |

| {MoTp(NO)(DMAP)}(η²-benzene) | ν(NO) | 1563 | nih.gov |

| WTp(NO)(PBu₃)(H)(Ph) | ν(W-H) | 1989 (tentative) | nih.gov |

| Free Benzene | =C-H stretch | 3100-3000 | docbrown.info |

| Free Benzene | C=C ring stretch | 1600-1480 | docbrown.info |

X-ray Crystallography for Solid-State Structural Determination

For η²-benzene tungsten complexes, X-ray crystallography confirms the dihapto coordination of the arene ring to the metal. nih.govacs.org In these structures, two adjacent carbon atoms of the benzene ring are bonded to the tungsten atom, while the other four carbons are not. This coordination leads to a distortion of the benzene ring from its usual planar hexagonal geometry. The C-C bond between the two coordinated carbons is typically elongated compared to the other C-C bonds in the ring.

In the solid-state structure of the related complex WTp(NO)(PMe₃)(η²-benzene), the W-C bond lengths to the coordinated benzene were determined, providing a benchmark for comparison with theoretical calculations. nih.gov The geometry around the tungsten atom in such pseudo-octahedral d⁶ complexes is crucial for their stability and reactivity. nih.gov X-ray diffraction studies have also been instrumental in characterizing more complex systems, such as tungsten complexes with calixarene (B151959) ligands, revealing the mode of interaction between the metal and the large macrocyclic arene. researchgate.netrsc.orgnih.gov

| Complex | Parameter | Value (Å) | Method |

|---|---|---|---|

| WTp(NO)(PMe₃)(η²-benzene) | W–C (calculated, M06) | 2.24, 2.25 | DFT |

| W–C (experimental) | matches within 0.01 Å | SC-XRD | |

| A related weakly coordinated complex | W–C distance | 3.32 | DFT |

| W–C distance | 3.36 | DFT |

Data derived from DFT calculations closely matching single-crystal X-ray diffraction (SC-XRD) data for WTp(NO)(PMe₃)(η²-benzene). nih.gov

Theoretical Investigations of Electronic Structure and Bonding

Theoretical methods, including Molecular Orbital (MO) theory and Density Functional Theory (DFT), are indispensable for a deeper understanding of the electronic structure and bonding in tungsten-arene complexes. These computational approaches complement experimental findings and provide insights into reaction mechanisms and the nature of transient species.

Application of Molecular Orbital Theory to Tungsten-Arene Complexes

Molecular Orbital (MO) theory provides a framework for describing the bonding between the tungsten center and the arene ligand. In η⁶-arene complexes, such as (η⁶-C₆H₆)W(CO)₃, the bonding is understood in terms of the overlap between the metal d orbitals and the π molecular orbitals of the benzene ring. The six π MOs of benzene (three bonding and three antibonding) interact with the appropriate symmetry-adapted linear combinations of metal orbitals. libretexts.orglibretexts.org

The primary bonding interactions consist of:

σ-donation: Donation of electron density from the filled π orbitals of the arene (primarily the highest occupied molecular orbital, HOMO) to empty d orbitals on the tungsten center.

π-backbonding: Donation of electron density from filled d orbitals on the tungsten (e.g., dxz, dyz) to the empty π* antibonding orbitals of the arene ligand (the lowest unoccupied molecular orbital, LUMO).

This synergistic donation and back-donation strengthens the metal-arene bond. dcu.ie In η²-arene complexes, the bonding is more localized and can be described by the Dewar-Chatt-Duncanson model. wikipedia.org This model involves σ-donation from the filled π orbital of the C=C bond to an empty metal d orbital and π-backbonding from a filled metal d orbital into the π* orbital of that same C=C bond. wikipedia.org This π-backbonding is crucial for activating the arene ring towards reactions that are not typical for free benzene, such as Diels-Alder reactions. wikipedia.org The electronic structure, particularly the ordering of the highest occupied molecular orbitals (HOMOs), has been a subject of detailed study, with calculations often predicting the relative energies of the metal-based orbitals. dcu.ie

Density Functional Theory (DFT) Studies for Ground State and Reactive Intermediates

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of tungsten-arene complexes. DFT calculations can accurately predict geometries, vibrational frequencies, and relative energies of ground states, transition states, and reactive intermediates.

DFT studies have been extensively used to map the potential energy surface for reactions involving tungsten-benzene complexes, such as the isomerization between η²-benzene and phenyl hydride species. nih.govnih.govacs.org These calculations have successfully identified transition states and intermediates, such as σ-complexes, that are often too transient to be observed experimentally. nih.gov For example, static DFT calculations on the {WTp(NO)(PMe₃)} system suggested a linear reaction sequence for the η²-benzene to phenyl hydride transformation, proceeding through a σ-complex and an oxidative cleavage transition state. nih.govacs.org

Furthermore, DFT calculations have been used to:

Confirm the assignment of experimentally observed species. For example, calculated W-C bond lengths for WTp(NO)(PMe₃)(η²-benzene) showed excellent agreement (within 0.01 Å) with values determined by X-ray crystallography. nih.gov

Evaluate the relative stabilities of different isomers. For arenes with electron-withdrawing groups, DFT calculations have helped to predict the preferred coordination site (e.g., C3-C4 vs. C2-C3). nih.gov

Understand the energetics of reaction pathways. Calculations have shown that while a C-F bond activation product might be thermodynamically feasible for some fluorinated arene complexes, a high kinetic barrier prevents its formation. nih.gov

Probe the nature of weakly bound intermediates, identifying complexes held together primarily by dispersion forces. nih.govnih.gov

The M06 functional is one of the methods that has been shown to provide results in reasonable agreement with experimental data for these systems. nih.gov

Catalytic Applications of Arene Tungsten Trichloride Complexes

Olefin and Alkyne Metathesis Catalysis

Arene-tungsten trichloride (B1173362) derivatives have been investigated as precursors for highly active olefin and alkyne metathesis catalysts. While not typically used directly, they serve as convenient starting materials for generating the catalytically active high-oxidation-state tungsten alkylidene and alkylidyne species.

The development of well-defined, functional group tolerant catalysts has been a significant advancement in olefin metathesis, making it a powerful tool for synthetic chemists. uwindsor.ca High-oxidation-state alkylidene complexes of molybdenum and tungsten have been at the forefront of this development. nih.gov These catalysts, often featuring bulky imido ligands, exhibit high activity and stability, enabling controlled metathesis reactions. uwindsor.ca For instance, tungsten-based systems have been instrumental in the polymerization of challenging monomers like cyclooctatetraene (B1213319) to produce polyacetylene. uwindsor.ca

In the realm of alkyne metathesis, tungsten complexes have also played a crucial role. The reaction, which proceeds through a metallacyclobutadiene intermediate as proposed by the Katz mechanism, allows for the formation of new carbon-carbon triple bonds. beilstein-journals.org Schrock-type tungsten alkylidyne complexes, such as those derived from WCl6, are widely used for this purpose, although they often require elevated temperatures and higher catalyst loadings. beilstein-journals.org The first homogeneous catalyst for alkyne metathesis consisted of [Mo(CO)6] and resorcinol, discovered in 1974. beilstein-journals.orgmit.edu The development of more efficient catalysts has since expanded to include various molybdenum and tungsten alkylidyne complexes with specialized ligands. beilstein-journals.orgmit.edu

| Reaction Type | Catalyst Precursor/System | Key Features | Example Application |

|---|---|---|---|

| Olefin Metathesis | High-oxidation-state W-alkylidene complexes (often from arene-WClx precursors) | High activity, functional group tolerance, bulky imido ligands enhance stability. uwindsor.canih.gov | Ring-opening metathesis polymerization (ROMP) of cyclic olefins. researchgate.net |

| Alkyne Metathesis | Schrock-type W-alkylidyne complexes (e.g., [Me3C≡CW(OCMe3)3]) | Proceeds via metallacyclobutadiene intermediate, often requires forcing conditions. beilstein-journals.org | Cross-metathesis of internal alkynes. beilstein-journals.org |

Arene Activation and Functionalization

The coordination of an arene to a tungsten trichloride moiety activates the aromatic ring, making it susceptible to transformations that are otherwise difficult to achieve. This has led to the development of novel strategies for arene functionalization.

C-H Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful and economical strategy for the site-selective functionalization of arenes. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing waste and synthetic steps. acs.org While significant progress has been made in ortho-C-H activation, achieving functionalization at the more distant meta and para positions remains a challenge. nih.gov

Recent strategies to control distal C-H activation include the use of directing groups, transient mediators, and specific ligand designs. nih.gov Computational studies have been instrumental in understanding the mechanisms of these reactions, particularly those involving carboxylate-assisted C-H activation at various transition metal centers. scispace.com The development of new catalytic methods aims to functionalize a wide range of substrates, from simple hydrocarbons like benzene (B151609) to complex bioactive molecules. umich.edu These methods often involve the generation of organometallic intermediates where the C-H bond is cleaved, followed by the formation of a new bond. acs.orgrsc.org

Asymmetric Hydrogenation of Arenes

The asymmetric hydrogenation of arenes provides direct access to chiral saturated and partially saturated cyclic molecules, which are valuable building blocks in organic synthesis. acs.org This transformation is challenging due to the high stability of the aromatic ring. princeton.edu However, significant advances have been made using transition metal catalysts, including those based on tungsten. acs.orgdicp.ac.cn

Several strategies have been developed to achieve enantioselective hydrogenation, such as substrate activation and relay catalysis. acs.org In some cases, tungsten complexes have been explored as potential catalysts, although ruthenium and rhodium complexes are more commonly employed. dicp.ac.cn The development of new chiral ligands and catalytic systems continues to be an active area of research, aiming to improve the efficiency and enantioselectivity of arene hydrogenation. rsc.org

Cyclotrimerization and Benzene Core Formation

The cyclotrimerization of alkynes to form a central benzene ring is a powerful reaction for the construction of cyclic structures and has applications in various fields, including polymer and materials science. sioc-journal.cn This transformation can be mediated by various transition metal complexes, including those of tungsten. cmu.eduresearchgate.net

The reaction involves the [2+2+2] cycloaddition of three alkyne molecules. cmu.edu In the context of dendrimer synthesis, this method allows for the "in-situ" generation of a benzene core from dendritic alkynes. cmu.edu While dicobalt octacarbonyl is a common catalyst for this reaction, pentahalides of niobium and tantalum, as well as some tungsten chlorides, have also been shown to catalyze the cyclotrimerization of acetylenic hydrocarbons to form aromatic compounds. cmu.eduresearchgate.net Quantum chemistry calculations have been used to explore the catalytic role of various transition metal cations in this process. nih.gov

Polymerization Reactions Mediated by Tungsten Complexes

Arene-tungsten trichloride complexes can serve as precursors for catalysts in various polymerization reactions.

Notably, they are used to initiate Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins. The active species is typically a tungsten carbene complex generated in situ. Schrock-type tungsten(VI) carbene complexes are highly active in ROMP, capable of polymerizing both monocyclic and polycyclic olefins, and they exhibit tolerance to a variety of functional groups. researchgate.net

Furthermore, these tungsten complexes can catalyze Acyclic Diene Metathesis (ADMET) polymerization. This process involves the step-growth polymerization of α,ω-dienes to form long-chain unsaturated polymers. researchgate.net

| Polymerization Type | Monomer | Catalyst System | Resulting Polymer |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefins (e.g., norbornene, dicyclopentadiene) | Tungsten carbene complexes (from arene-WClx precursors) researchgate.net | Unsaturated polymers (e.g., polynorbornene) |

| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes | Schrock-type tungsten(VI) carbene complexes researchgate.net | Unsaturated polymers and small molecule dienes |

Emerging Catalytic Systems Utilizing Low-Valent Tungsten Species

Recent research has focused on the catalytic potential of low-valent tungsten species, which can be generated from arene-tungsten trichloride precursors through reduction. These low-valent systems have shown promise in a variety of transformations. researchgate.net

Low-valent tungsten catalysts have proven effective in alkene isomerization, hydrogenation, allylic substitution, and carbonylation reactions. researchgate.net For example, W(CO)6 can catalyze the isomerization of alkenes to internal positions followed by hydrocarbonylation. researchgate.net The unique reactivity of the W(0)/W(II) redox couple is key to these transformations. springernature.com

Furthermore, low-valent tungsten catalysis has been successfully applied to the hydroboration of esters and nitriles, providing a straightforward route to alcohols and N,N-diborylamines. rsc.org These catalysts also enable the site-selective hydroboration of unactivated alkenes at distal C(sp3)–H bonds, a reaction characterized by its simplicity and high regioselectivity. chemrxiv.org In some cases, low-valent tungsten species generated from WCl6 can promote the catalytic formation of complex heterocyclic structures like N-phenyl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and azobenzene. nih.gov

Future Directions in Benzene;trichlorotungsten Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of benzene (B151609);trichlorotungsten chemistry is contingent on the development of efficient and sustainable methods for its synthesis. Current approaches to related tungsten-arene complexes often rely on harsh reaction conditions or expensive starting materials. Future research should prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign.

One promising avenue is the exploration of direct arene activation using readily available tungsten precursors. This could involve the reductive cleavage of tungsten halides in the presence of benzene, potentially facilitated by novel reducing agents that minimize waste. Additionally, mechanochemical methods, which utilize mechanical force to induce chemical reactions, could offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis.

The principles of green chemistry should guide the design of new synthetic protocols. This includes the use of non-toxic solvents, renewable starting materials, and catalytic approaches to minimize stoichiometric waste. For instance, the development of a catalytic cycle for the formation of benzene;trichlorotungsten would represent a significant breakthrough.

A key challenge will be to control the reactivity of the tungsten center to selectively form the desired benzene adduct. This may involve the use of stabilizing ligands that can be easily introduced and subsequently removed, providing a scaffold for the controlled assembly of the target complex.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new this compound complexes. Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the electronic structure, bonding, and reactivity of these compounds before they are synthesized in the lab.

Future computational studies should focus on several key areas:

Structural Prediction: Accurately predicting the geometry of this compound and its derivatives is crucial for understanding their properties. This includes modeling the interaction between the benzene ring and the trichlorotungsten fragment.

Reactivity Mapping: Computational models can be used to map the potential energy surfaces of reactions involving this compound, identifying likely reaction pathways and transition states. This can guide the design of experiments for targeted transformations.

Ligand Design: By systematically varying the electronic and steric properties of ancillary ligands in silico, researchers can rationally design new complexes with tailored reactivity and stability.

Spectroscopic Prediction: Calculating spectroscopic signatures (e.g., NMR, IR, UV-Vis) can aid in the characterization of newly synthesized compounds, providing a bridge between theoretical models and experimental observations.

The integration of computational and experimental approaches will be essential for the rapid advancement of this field. High-throughput virtual screening, for example, could be used to identify promising ligand candidates for further experimental investigation.

Expansion of Catalytic Scope and Selectivity for Organic Transformations

A major driving force for research into new organometallic compounds is their potential application in catalysis. While the catalytic activity of this compound itself is yet to be explored, related tungsten complexes have shown promise in a variety of organic transformations. Future research should aim to establish and expand the catalytic profile of this class of compounds.

Potential areas of application include:

Polymerization and Oligomerization: Tungsten-based catalysts are known to be active in olefin polymerization and metathesis. The unique electronic environment provided by the benzene ligand could offer new levels of control over polymer properties.

C-H Activation: The direct functionalization of unactivated C-H bonds is a major goal in synthetic chemistry. The high oxidation states accessible to tungsten make this compound an intriguing candidate for catalyzing such reactions.

Redox Catalysis: The ability of tungsten to cycle between multiple oxidation states could be harnessed for a range of redox reactions, including oxidations and reductions of organic substrates.

A key focus of this research will be to achieve high levels of selectivity. This includes regioselectivity (controlling where a reaction occurs on a molecule), stereoselectivity (controlling the 3D arrangement of atoms), and chemoselectivity (discriminating between different functional groups). The systematic modification of the ligand sphere around the tungsten center will be a critical strategy for tuning catalytic performance.

Exploration of New Ligand Architectures and Their Influence on Reactivity

The properties of a metal complex are profoundly influenced by its surrounding ligands. The exploration of new ligand architectures for this compound is therefore a crucial area for future research. This involves moving beyond simple benzene to a wide array of substituted arenes and other coordinating moieties.

By introducing electron-donating or electron-withdrawing groups onto the benzene ring, it will be possible to systematically tune the electronic properties of the tungsten center. This, in turn, will impact the complex's stability, reactivity, and catalytic activity. For example, arenes bearing functional handles could allow for the immobilization of the complex on a solid support, facilitating catalyst recycling.

Furthermore, the three chloride ligands on the tungsten center provide ample opportunity for substitution. The replacement of one or more chlorides with other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or cyclopentadienyl (B1206354) derivatives, would open up a vast new chemical space. These ancillary ligands can be used to modulate the steric environment around the metal, providing another handle for controlling selectivity in catalytic reactions.

The synthesis and characterization of these new complexes will require a combination of advanced synthetic techniques and spectroscopic methods. The data gathered from these studies will be invaluable for building a comprehensive understanding of structure-activity relationships in this class of compounds.

Integration with Materials Science for Functional Applications

The unique electronic and structural features of this compound and its derivatives make them promising building blocks for the creation of new functional materials. Future research should explore the integration of these complexes into larger assemblies and materials with novel properties.

One potential application is in the development of new electronic materials. The interaction between the tungsten center and the π-system of the benzene ring could give rise to interesting photophysical and electronic properties. By incorporating these complexes into polymers or extended solid-state structures, it may be possible to create materials with applications in areas such as light-emitting diodes (LEDs), photovoltaics, or sensors.

Another area of interest is the use of this compound as a precursor for the synthesis of tungsten-based nanomaterials. For example, the controlled decomposition of these complexes could provide a route to tungsten oxide or tungsten carbide nanoparticles with well-defined sizes and shapes. These materials have a wide range of applications, from catalysis to energy storage.

The development of these functional materials will require a multidisciplinary approach, bringing together expertise in organometallic synthesis, materials characterization, and device engineering. The successful integration of this compound into functional materials would represent a significant achievement, demonstrating the practical utility of fundamental research in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.